
Methyl 8-bromoquinoline-7-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-bromoquinoline-7-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C11H9BrClNO2 and its molecular weight is 302.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photolabile Protecting Group : Methyl 8-bromoquinoline-7-carboxylate;hydrochloride is used as a photolabile protecting group for carboxylic acids. It shows greater efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo use, especially due to its increased solubility and low fluorescence. This makes it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Ortho-Alkylation of Carboxamides : In organic chemistry, it plays a role in the direct ortho-alkylation of carboxamides using iron-catalyzed reactions. This process is noted for high yields, regioselectivity, and functional group tolerance, making it an important method in chemical synthesis (Fruchey, Monks, & Cook, 2014).
Spectroscopic Characterization and Thermal Studies : The compound has been involved in spectroscopic characterization and thermal studies of divalent transition metal complexes. These studies are crucial for understanding the interaction and stability of metal complexes with various ligands, which has implications in pharmacology and material science (Patel & Patel, 2017).
Palladium-Catalyzed Arylation and Alkylation : It's used in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This methodology is significant in the development of new pharmaceuticals and complex organic molecules (Shabashov & Daugulis, 2010).
Corrosion Inhibitors : Some derivatives of 8-hydroxyquinoline, closely related to this compound, have been synthesized and identified as effective corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings for protecting metal surfaces (Rbaa et al., 2019).
Photoremovable Protecting Group for Physiological Use : The compound is also studied as a photoremovable protecting group, particularly efficient under two-photon excitation. It's explored for regulating the action of biological effectors in cell and tissue culture with light, especially in physiological conditions (Zhu, Pavlos, Toscano, & Dore, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
methyl 8-bromoquinoline-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWMOVXZFAQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)
![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)
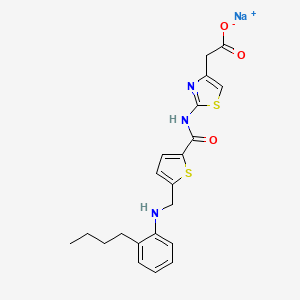

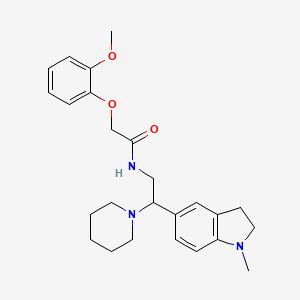
![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
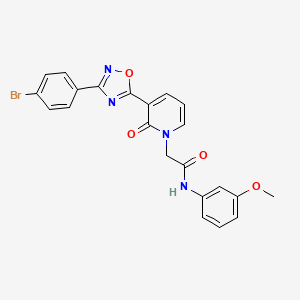
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)

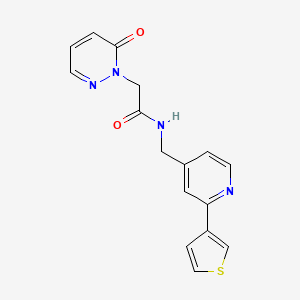
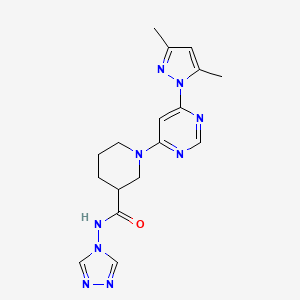
![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)
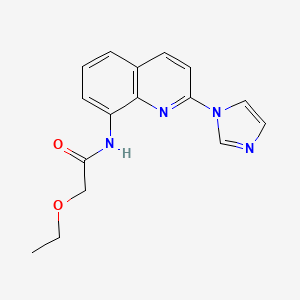
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
